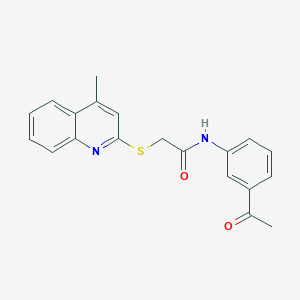

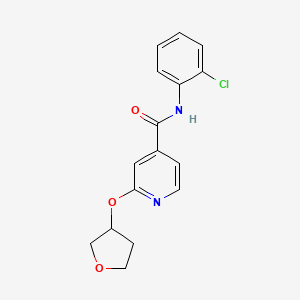

![molecular formula C11H20N4O B2377609 1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine CAS No. 1249814-83-2](/img/structure/B2377609.png)

1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine” is a complex organic molecule that contains a piperazine ring and a 1,2,4-oxadiazole ring. Piperazine rings are common in many pharmaceutical drugs due to their wide range of biological and pharmaceutical activity . The 1,2,4-oxadiazole ring is a heterocyclic compound containing one oxygen atom and two nitrogen atoms, and it’s known for its use in the creation of various pharmaceuticals.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring and a 1,2,4-oxadiazol-5-yl ring. The exact structure would need to be determined through spectroscopic techniques like IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. Piperazine derivatives are known to undergo a variety of reactions, including cyclization, ring opening, and intermolecular cycloaddition .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Compounds related to 1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine have been synthesized and characterized for their structural properties. For instance, Sharma et al. (2014) synthesized a series of carbazole derivatives involving similar structural motifs, focusing on their UV, FT-IR, 1H-NMR, and MS spectral studies and elemental analysis (Sharma, Kumar, & Pathak, 2014).

Biological Evaluation

- Various derivatives have been evaluated for their antibacterial, antifungal, and anticancer activities. For example, Sharma et al. (2014) discovered significant antibacterial and antifungal activity in some derivatives, particularly on the Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014).

- Rajkumar et al. (2014) screened similar compounds for in vitro antimicrobial studies, finding excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Chemical Synthesis Techniques

- Microwave-assisted synthesis techniques have been used to create hybrid molecules containing similar structures. Başoğlu et al. (2013) reported the use of this technique for synthesizing compounds with antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antifungal and Antimicrobial Properties

- The synthesis of optically active antifungal azoles involving similar structural elements has been explored. Upadhayaya et al. (2004) synthesized compounds demonstrating significant antifungal activity against a variety of fungal cultures (Upadhayaya, Sinha, Jain, Kishore, Chandra, & Arora, 2004).

- Novel derivatives have been evaluated for their in vitro antimicrobial activities. For example, Patel et al. (2012) synthesized and assessed the efficacy of a new series of compounds against bacterial and fungal strains (Patel, Patel, Kumari, & Chikhalia, 2012).

Anticonvulsant Activity

- Some derivatives have been synthesized to meet the structural requirements essential for anticonvulsant properties. Harish et al. (2014) confirmed the anticonvulsant activity of certain compounds through maximal electroshock seizure methods (Harish, Mohana, Mallesha, & Veeresh, 2014).

Mecanismo De Acción

Target of Action

Similar compounds, such as piperazine derivatives, have been reported to exhibit a wide range of biological activities, including antiviral , antipsychotic , antimicrobial , and anti-HIV-1 activities. They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

For instance, as a dopamine antagonist, it could block dopamine receptors, thereby inhibiting the effects of dopamine in the body .

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist, it may impact the dopaminergic and serotonergic pathways in the nervous system .

Result of Action

Based on the activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects, such as antimicrobial and antipsychotic effects .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(1-piperazin-1-ylethyl)-3-propan-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O/c1-8(2)10-13-11(16-14-10)9(3)15-6-4-12-5-7-15/h8-9,12H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYGURSDYVIEFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C(C)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

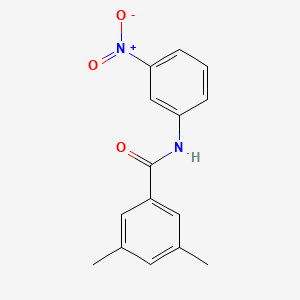

![N'-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2377528.png)

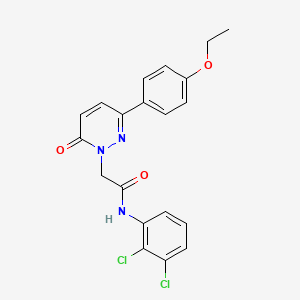

![6-(4-Ethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2377529.png)

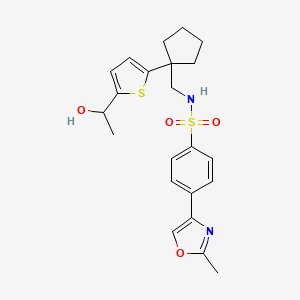

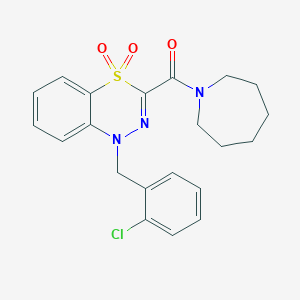

![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2377539.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2377540.png)

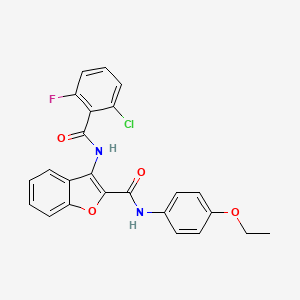

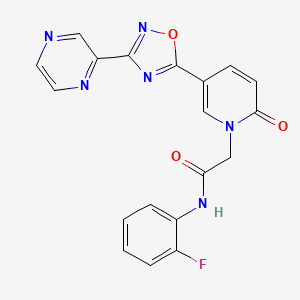

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377541.png)

![2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2377545.png)